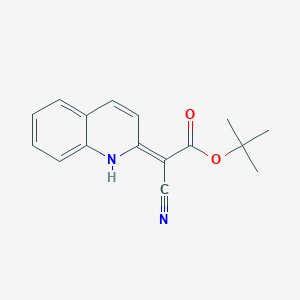![molecular formula C11H14N4O4 B11850378 2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol) CAS No. 62194-98-3](/img/structure/B11850378.png)
2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include the use of microwave irradiation to achieve high yields in a short amount of time .
Industrial Production Methods
The use of solid support catalysts such as Al2O3 and TiCl4 can also be considered for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
Applications De Recherche Scientifique
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It can also modulate calcium channels, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
What sets 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol apart from these similar compounds is its unique combination of a nitro group and diethanol moiety, which may confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
62194-98-3 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N4O4/c16-7-5-13(6-8-17)10-11(15(18)19)14-4-2-1-3-9(14)12-10/h1-4,16-17H,5-8H2 |
Clé InChI |
RCUZRCKJJOXMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)



![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)


